molecular formula C27H26N4O4 B2952661 2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1190009-63-2

2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

Katalognummer: B2952661
CAS-Nummer: 1190009-63-2
Molekulargewicht: 470.529
InChI-Schlüssel: FIKADTFMZHZVJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, characterized by a fused bicyclic core. Its structure includes:

The benzylpiperidine subunit is notable for its presence in bioactive molecules targeting neurological and enzymatic pathways. The compound’s molecular weight is estimated to exceed 500 g/mol, which may influence solubility and bioavailability.

Eigenschaften

CAS-Nummer

1190009-63-2

Molekularformel

C27H26N4O4

Molekulargewicht

470.529

IUPAC-Name

2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C27H26N4O4/c32-26(29-10-8-20(9-11-29)14-19-4-2-1-3-5-19)17-30-12-13-31-23(27(30)33)16-22(28-31)21-6-7-24-25(15-21)35-18-34-24/h1-7,12-13,15-16,20H,8-11,14,17-18H2

InChI-Schlüssel

FIKADTFMZHZVJT-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzodioxole moiety, which is known for its diverse pharmacological properties.
  • A pyrazolo[1,5-a]pyrazin core that contributes to its biological activity.
  • A piperidine derivative that enhances its interaction with biological targets.

Research indicates that compounds similar to this one often exhibit activity through the inhibition of specific enzymes or receptors. The following mechanisms have been proposed:

  • Inhibition of Protein Kinases : Compounds with similar structures have shown potent inhibition against Src family kinases (SFKs), which are crucial in cancer cell signaling pathways. For instance, a related compound demonstrated high selectivity for c-Src and Abl kinases, leading to significant anti-tumor effects in vivo .
  • Antimicrobial Activity : Some derivatives of benzodioxole exhibit antimicrobial properties against various pathogens, suggesting that this compound may also possess similar capabilities.
  • Neuropharmacological Effects : The piperidine component suggests potential interactions with neurotransmitter systems, possibly modulating dopamine or serotonin pathways.

Biological Activity Data

The biological activity of the compound can be summarized in the following table:

Activity TypeObservationsReference
Kinase Inhibition High selectivity for SFKs; effective in cancer models
Antimicrobial Efficacy Potential activity against bacterial and fungal pathogens
Neuropharmacology Possible modulation of dopamine and serotonin receptors

Case Studies

Several studies have explored the biological effects of compounds structurally related to the target compound:

  • Cancer Research : A study demonstrated that a benzodioxole derivative effectively inhibited tumor growth in xenograft models by targeting SFKs . This indicates potential therapeutic applications in oncology.
  • Antimicrobial Studies : Research on piperidine derivatives has shown significant antimicrobial activity against strains such as Mycobacterium tuberculosis and Plasmodium falciparum, suggesting that similar compounds could be explored for treating infectious diseases .
  • Neuropharmacological Studies : Investigations into piperidine-based compounds have revealed their ability to inhibit monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine .

Vergleich Mit ähnlichen Verbindungen

2-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1255777-72-0)

  • Key Differences : Lacks the 5-substituted 2-oxoethyl-benzylpiperidine group.
  • Implications : Simpler structure (MW: 255.23 g/mol) likely results in lower lipophilicity (logP) and reduced target engagement compared to the target compound .

2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

  • Key Differences : Features a 3,4-dimethoxyphenethyl group at position 5.
  • Implications : The phenethyl group may enhance π-π stacking interactions, while methoxy substituents improve solubility. However, the absence of a piperidine ring limits its ability to interact with basic residues in enzymes or receptors .

Substituent-Driven Comparisons

5-[2-(Azepan-1-yl)-2-oxoethyl]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (G419-0645)

  • Key Differences : Replaces benzylpiperidine with azepane (a 7-membered ring).

2-(4-Butoxyphenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one (G825-0048)

  • Key Differences : Substitutes the 2-oxoethyl-benzylpiperidine with a chlorobenzyl group.

Pharmacological and Physicochemical Profiles

Compound Molecular Weight (g/mol) logP* Key Substituents Potential Biological Targets
Target Compound ~500 ~3.8 Benzodioxol, Benzylpiperidine-oxoethyl Neurological receptors, Kinases
2-(1,3-Benzodioxol-5-yl)pyrazolo[...]-one 255.23 ~1.5 Benzodioxol Antimicrobial, Antifungal
G419-0645 384.86 ~2.9 Azepane-oxoethyl, Chlorophenyl PDE inhibitors, Anticancer
G825-0048 407.9 ~3.2 Butoxyphenyl, Chlorobenzyl Antiparasitic, Antimicrobial

*logP estimated using fragment-based methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.